1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea, also known as DMTS, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMTS is a urea derivative that has been synthesized using a multi-step process.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and inflammation. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to inhibit the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth and angiogenesis. Additionally, this compound has been shown to reduce inflammation and oxidative stress. This compound has also been shown to have neuroprotective effects, and it has been studied for its potential use in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea in lab experiments is that it has been shown to have low toxicity and few side effects. Additionally, this compound is relatively easy to synthesize, and it can be obtained in high purity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several potential future directions for research on 1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea. One direction is to study its potential use in the treatment of cancer. This compound has been shown to inhibit the growth of various cancer cells, and further research could lead to the development of new cancer therapies. Another direction is to study its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and it could be studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of this compound and to design experiments to study its effects.
Synthesis Methods
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea is synthesized using a multi-step process that involves the reaction of 3,4-Dimethoxybenzaldehyde with 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine to form this compound. The synthesis process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to achieve a high yield of this compound.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)urea has been studied extensively for its potential therapeutic applications. Scientific research has shown that this compound has anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-23-15-4-3-13(9-16(15)24-2)10-19-18(22)20-11-17(25-7-6-21)14-5-8-26-12-14/h3-5,8-9,12,17,21H,6-7,10-11H2,1-2H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNBEIOETDJPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)OCCO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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